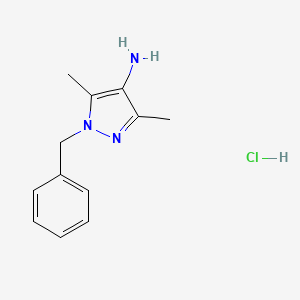

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 20737-84-2

Cat. No.: VC3373501

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20737-84-2 |

|---|---|

| Molecular Formula | C12H16ClN3 |

| Molecular Weight | 237.73 g/mol |

| IUPAC Name | 1-benzyl-3,5-dimethylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H |

| Standard InChI Key | XRFWOWWNONAYDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl |

| Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl |

Introduction

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the class of pyrazolamines. It is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its diverse biological activities and applications.

Synonyms and Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 20737-84-2 |

| PubChem CID | 50944200 |

| InChI | InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H |

| InChIKey | XRFWOWWNONAYDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl |

Chemical Reactions

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include:

-

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

-

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: Nucleophilic substitution reactions using alkyl halides or amines in the presence of a base.

Biological Activities and Applications

Pyrazolamines, including 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, exhibit a broad range of biological activities:

-

Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, and Antifungal Activities.

Research Applications

-

Chemistry: Used as a building block in the synthesis of complex organic molecules.

-

Biology: Studied for antimicrobial and antifungal properties.

-

Medicine: Explored for the development of pharmaceuticals in treating various diseases.

-

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Synthesis Methods

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with benzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically occurs in organic solvents like dichloromethane or ethanol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume